Ethyl N-ethyl-beta-alaninate

Description

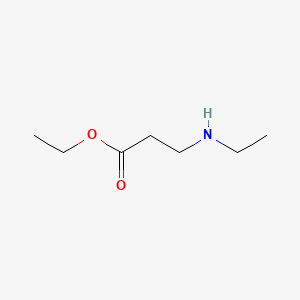

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(ethylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-3-8-6-5-7(9)10-4-2/h8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNRWEHBBGLCEHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70946466 | |

| Record name | Ethyl N-ethyl-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70946466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23651-62-9 | |

| Record name | N-Ethyl-β-alanine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23651-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl N-ethyl-beta-alaninate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023651629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl N-ethyl-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70946466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl N-ethyl-β-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications in Research and Industry

Role as a Building Block in Organic Synthesis

This compound is primarily used as a building block or intermediate in the synthesis of more complex molecules. ontosight.ai Its bifunctional nature—possessing both a secondary amine and an ester group—allows for sequential or selective reactions to build larger molecular frameworks. Compounds with similar structures are used in the synthesis of pharmaceuticals, agrochemicals, and novel materials. ontosight.aiontosight.aiontosight.ai

Use in the Development of Novel Compounds

The broader class of substituted β-amino acid esters is instrumental in medicinal chemistry and materials science. ontosight.ai They are incorporated into molecules to study biological activity, potentially leading to the development of new enzyme inhibitors or peptide-based drugs with improved stability. researchgate.netbiosynth.com For example, other N-alkylated beta-alaninates have been investigated for their utility in creating insect repellents or compounds with specific biological targets. While specific, large-scale industrial applications for this compound itself are not widely documented, its role as a research chemical facilitates the discovery and development of such novel compounds. biosynth.com

Computational Chemistry and Theoretical Studies on Ethyl N Ethyl Beta Alaninate

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to elucidate the electronic structure and geometry of Ethyl N-ethyl-beta-alaninate. These methods, varying in their level of theory and computational cost, provide a detailed picture of the molecule's fundamental properties.

Density Functional Theory (DFT) Studies on Molecular Geometry

Density Functional Theory (DFT) is a widely used method for predicting the molecular geometry of organic compounds due to its favorable balance between accuracy and computational expense. For molecules like this compound, DFT calculations, often utilizing functionals such as B3LYP with basis sets like 6-31G*, can determine optimized geometric parameters.

Table 1: Representative DFT-Calculated Geometric Parameters for a Generic N-Alkyl Amino Acid Ester Moiety Note: This table presents typical bond lengths and angles for analogous molecules, as direct computational data for this compound is not available in the reviewed literature.

| Parameter | Bond/Angle | Typical Value (B3LYP/6-31G*) |

| Bond Length | C=O | ~1.21 Å |

| C-O (ester) | ~1.35 Å | |

| O-C (ethyl) | ~1.45 Å | |

| C-C (carbonyl) | ~1.52 Å | |

| C-C (beta) | ~1.53 Å | |

| C-N | ~1.47 Å | |

| Bond Angle | O=C-O | ~124° |

| C-O-C | ~117° | |

| C-C-N | ~112° | |

| Dihedral Angle | C-C-N-C | Variable (depends on conformer) |

Ab Initio and Semi-Empirical Methods for Electronic Structure

Beyond DFT, ab initio and semi-empirical methods offer alternative approaches to studying the electronic structure of this compound. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. These methods can provide highly accurate electronic properties but are computationally more demanding.

Semi-empirical methods, on the other hand, utilize parameters derived from experimental data to simplify calculations, making them suitable for larger molecules. While less accurate than ab initio or DFT methods, they can still provide useful qualitative insights into the electronic properties, such as molecular orbital energies and charge distributions. For this compound, these methods could be employed to understand its reactivity and potential interaction sites.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the ethyl and N-ethyl groups in this compound gives rise to multiple possible conformations. Conformational analysis is therefore essential to identify the most stable structures and to understand the energy landscape of the molecule.

Conformational Equilibria of N-Substituted Beta-Alaninates

Table 2: Hypothetical Relative Energies of this compound Conformers Note: This table is illustrative and based on general principles of conformational analysis for similar molecules, as specific data for this compound is not available.

| Conformer | Description | Relative Energy (kcal/mol) |

| A | Extended (anti) conformation | 0.00 (Reference) |

| B | Gauche conformation 1 | +0.85 |

| C | Gauche conformation 2 | +1.20 |

| D | Eclipsed conformation | > +3.00 (Unstable) |

Intramolecular Hydrogen Bonding Network Analysis

In molecules containing both hydrogen bond donors (like the N-H group) and acceptors (like the carbonyl oxygen), the formation of intramolecular hydrogen bonds can significantly stabilize certain conformations. For this compound, a secondary amine, the N-H group can potentially form a hydrogen bond with the carbonyl oxygen of the ester group.

Computational analysis of such interactions in related β-alanine derivatives involves examining the geometric criteria for hydrogen bonding (donor-acceptor distance and angle) and analyzing the electron density distribution. The presence of a stable intramolecular hydrogen bond would be indicated by a short N···O distance and a favorable N-H···O angle, leading to the formation of a pseudo-cyclic structure. Such bonding can have a significant impact on the molecule's vibrational spectra and chemical reactivity.

Spectroscopic Parameter Prediction via Computational Models

Computational models are invaluable for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra. For this compound, theoretical calculations can provide insights into its NMR, IR, and Raman spectra.

Theoretical predictions of nuclear magnetic resonance (NMR) chemical shifts and coupling constants can be achieved using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically in conjunction with DFT. These calculations can help in assigning the signals in experimental ¹H and ¹³C NMR spectra to specific atoms in the molecule.

Similarly, the vibrational frequencies and intensities for infrared (IR) and Raman spectroscopy can be calculated. These theoretical spectra, when compared with experimental data, can confirm the presence of specific functional groups and provide information about the molecule's conformation. For instance, the C=O stretching frequency is sensitive to the local environment, including the presence of hydrogen bonding.

Table 3: Predicted Spectroscopic Data for a Generic N-Alkyl Amino Acid Ester Note: The following are representative predicted values for molecules analogous to this compound. Specific experimental or calculated data for the target compound is not available in the reviewed literature.

| Spectroscopic Parameter | Functional Group/Atom | Predicted Value |

| ¹³C NMR Chemical Shift (δ) | C=O | 170-175 ppm |

| C-N | 40-50 ppm | |

| O-CH₂ | 60-65 ppm | |

| ¹H NMR Chemical Shift (δ) | N-H | Variable (depends on solvent) |

| O-CH₂ | ~4.1 ppm | |

| IR Vibrational Frequency (ν) | C=O stretch | 1730-1750 cm⁻¹ |

| N-H stretch | 3300-3500 cm⁻¹ |

In-depth Computational Analysis of this compound Currently Unavailable in Scientific Literature

A thorough review of published scientific literature and computational chemistry databases reveals a significant gap in the theoretical and computational analysis of the chemical compound this compound. Despite its existence and availability from chemical suppliers, detailed computational studies focusing on its specific molecular properties and reaction dynamics, as requested, have not been publicly documented.

The inquiry sought specific data pertaining to the computational chemistry and theoretical studies of this compound, with a required focus on simulated Nuclear Magnetic Resonance (NMR) spectra, predicted vibrational frequencies, and the elucidation of reaction mechanisms through computational modeling. However, extensive searches have not yielded any dedicated research that provides the necessary data points to construct a scientifically accurate article based on the requested outline.

The requested sections and subsections included:

Reaction Mechanism Elucidation Through Computational Modeling:The literature search did not uncover any computational studies investigating the reaction kinetics or thermodynamics of this compound. This includes the characterization of transition states (5.4.1) and the calculation of energy barriers and reaction pathways (5.4.2) for reactions in which this molecule might participate.

While computational studies exist for related but structurally distinct molecules, such as β-alanine itself or other amino acid esters, this information cannot be extrapolated to this compound without introducing significant scientific inaccuracy. The specific N-ethyl and O-ethyl substitutions on the β-alanine core create a unique electronic and steric profile that would render comparisons with other molecules highly speculative.

Therefore, due to the absence of specific, peer-reviewed research and data for this compound in the requested areas of computational chemistry, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided structure. The development of such an article would require original research involving sophisticated computational chemistry software and methods to be performed.

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Routes

The primary route to Ethyl N-ethyl-beta-alaninate is the aza-Michael addition of ethylamine (B1201723) to ethyl acrylate (B77674). While effective, future research is focused on transforming this synthesis into a more sustainable and efficient process. The key emerging strategies include biocatalysis, flow chemistry, and the use of green catalysts and solvents, which collectively aim to reduce waste, energy consumption, and the use of hazardous materials.

Biocatalytic Approaches: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. Lipases, for instance, have been successfully employed in the continuous-flow synthesis of other β-amino acid esters. mdpi.com Future work could involve screening for or engineering enzymes like lipases or transaminases that can efficiently catalyze the specific addition of ethylamine to ethyl acrylate. Directed evolution, a technique used to tailor enzymes for specific reactions, could yield a highly efficient biocatalyst for producing this compound, potentially replacing traditional metal or base catalysts and reducing waste. nih.gov

Continuous Flow Chemistry: Migrating the synthesis from batch reactors to continuous flow systems presents a significant opportunity for process intensification. acs.org Flow reactors offer superior heat and mass transfer, enabling better control over reaction parameters, which can lead to higher yields and purity. mdpi.com A continuous flow setup for this compound synthesis could reduce reaction times from hours to minutes and allow for safer, automated, and more scalable production. mdpi.com

Green Catalysis and Solvents: Research into novel catalytic systems is another promising frontier. Organocatalysts are being explored for aza-Michael additions to avoid the use of potentially toxic metal catalysts. researchgate.net Furthermore, the development of reactions that can proceed in environmentally benign solvents like water or bio-derived solvents such as ethyl lactate, or even under solvent-free conditions assisted by microwave irradiation or ultrasound, aligns with the core tenets of green chemistry. researchgate.netrsc.orgresearchgate.netacs.org

| Synthetic Strategy | Catalyst/Mediator | Typical Solvent | Key Advantages | Research Focus for this compound |

|---|---|---|---|---|

| Biocatalysis | Enzymes (e.g., Lipases, Transaminases) | Aqueous buffers, Methanol (B129727) | High selectivity, Mild conditions, Reduced waste mdpi.comnih.gov | Screening and engineering of enzymes for specific reactants. |

| Flow Chemistry | Heterogeneous or Homogeneous Catalysts | Various organic or green solvents | Enhanced process control, Scalability, Improved safety mdpi.comacs.org | Optimization of flow reactor parameters (temp, pressure, residence time). |

| Organocatalysis | Chiral amines, N-heterocyclic carbenes | Organic solvents | Avoids heavy metals, Potential for asymmetry nih.govresearchgate.net | Development of efficient organocatalysts for the specific aza-Michael addition. |

| Ultrasound/Microwave Assistance | None or Catalyst | Water or Solvent-free | Rapid reaction rates, Energy efficiency rsc.orgresearchgate.netacs.org | Exploring catalyst-free synthesis under non-classical energy input. |

Exploration of Advanced Spectroscopic Techniques for Dynamic Studies

Understanding the kinetics and mechanism of the synthesis of this compound is crucial for optimization. While traditional spectroscopic methods like NMR and FTIR are used for final product characterization, advanced in-situ and operando techniques offer a window into the reaction as it happens, providing real-time data on transient intermediates and catalyst behavior.

In-situ FTIR and NMR Spectroscopy: Techniques such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy allow for the continuous monitoring of the concentrations of reactants, intermediates, and products directly in the reaction vessel. acs.orgmdpi.com This would enable researchers to precisely track the consumption of ethyl acrylate and the formation of this compound, generating detailed kinetic profiles to elucidate the reaction mechanism. mdpi.com Similarly, the application of real-time NMR spectroscopy could provide detailed structural information on intermediates or identify dynamic equilibria that may influence reaction outcomes. rsc.org

Operando Spectroscopy: For catalytic syntheses, operando spectroscopy is a powerful emerging field that involves studying the catalyst under actual reaction conditions. mdpi.com By combining techniques such as Raman spectroscopy, X-ray Absorption Spectroscopy (XAS), and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS), researchers can observe the active state of the catalyst, identify deactivation pathways, and establish structure-activity relationships. This knowledge is invaluable for designing more robust and efficient catalysts for the synthesis of this compound.

| Technique | Information Gained | Potential Application for this compound Synthesis |

|---|---|---|

| In-situ ATR-FTIR | Real-time concentration profiles of reactants, intermediates, and products; Reaction kinetics. acs.orgnih.gov | Monitoring the aza-Michael addition to optimize conditions and maximize yield. |

| Dynamic NMR | Structural elucidation of transient species; Study of conformational dynamics and equilibria. rsc.org | Identifying reaction intermediates and understanding stereochemical outcomes in asymmetric syntheses. |

| Operando Spectroscopy (e.g., Raman, XAS) | Active state of the catalyst; Catalyst deactivation mechanisms; Structure-activity relationships. mdpi.com | Designing more efficient and stable heterogeneous catalysts for continuous flow synthesis. |

Integration of Machine Learning in Computational Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating discovery and optimization. The integration of these computational tools offers significant potential for advancing the synthesis and application of this compound.

Catalyst and Solvent Discovery: ML algorithms can rapidly screen vast virtual libraries of potential catalysts or solvents. researchgate.net By training models on existing experimental or computational data, AI can predict the performance of new catalysts for the aza-Michael reaction or identify optimal green solvents that maximize yield while minimizing environmental impact, thereby reducing extensive and time-consuming laboratory screening. nih.govrsc.org

Reaction Optimization and Yield Prediction: Supervised ML models can predict the outcome of a chemical reaction, such as the final yield, based on input parameters like reactants, catalysts, temperature, and solvent. nih.govresearchgate.net For this compound, a predictive model could be developed using data from high-throughput experimentation. This model would guide chemists toward the optimal reaction conditions to achieve the highest yield, bypassing traditional one-variable-at-a-time optimization. mdpi.com Bayesian optimization, in particular, is a powerful technique for efficiently exploring the multidimensional parameter space of a chemical reaction. nih.gov

Prediction of Chemical Properties: ML is also being applied to predict the fundamental properties of molecules, including their spectroscopic signatures. nih.gov A trained model could predict the NMR or IR spectrum of this compound and its derivatives, aiding in their identification and characterization. mdpi.com This predictive power can accelerate the characterization of new compounds and help in the analysis of complex reaction mixtures.

| ML Application Area | Objective | Example Approach |

|---|---|---|

| Catalyst Design | Identify novel, highly active, and selective catalysts for synthesis. researchgate.netresearchgate.net | Training a neural network on a database of known catalysts to predict the performance of new structures. |

| Reaction Yield Prediction | Forecast the outcome of a reaction to guide experimental design. researchgate.netmdpi.com | Using a random forest or gradient boosting model with molecular descriptors as input features. |

| Green Solvent Selection | Find effective and environmentally benign solvents for synthesis or application. nih.govacs.org | Applying clustering algorithms to a solvent database to identify green alternatives with similar physical properties. |

| Spectroscopic Prediction | Generate predicted spectra (NMR, IR) from a molecular structure. mdpi.comnih.gov | Using deep learning models trained on large spectral databases to learn structure-spectrum correlations. |

Expanding Applications in Green Chemistry and Sustainable Catalysis

The future applications of this compound are intrinsically linked to the principles of green chemistry. Its potential as a monomer for biodegradable polymers and as a scaffold for new organocatalysts are two of the most promising research avenues.

Monomer for Biodegradable Polymers: this compound is a key building block for poly(β-amino ester)s (PBAEs). researchgate.netrsc.org These polymers are notable for their biodegradability, as the ester linkages in their backbone are susceptible to hydrolysis. researchgate.net PBAEs are being extensively investigated for biomedical applications, such as drug delivery and gene therapy, due to their biocompatibility and pH-responsive nature. nih.gov Future research will likely focus on fine-tuning the properties of PBAEs derived from this compound to create advanced materials for targeted therapeutics and regenerative medicine. The synthesis of these polymers can be achieved through green methods, further enhancing their sustainability profile. rsc.org

Scaffold for Organocatalysis: While not yet reported, the structure of this compound makes it an interesting candidate for development into a new class of organocatalysts. Many successful organocatalysts are derived from amino acids and their derivatives. mdpi.com By modifying the structure of this compound—for example, by introducing additional functional groups—it may be possible to design novel catalysts for asymmetric reactions. This would represent a significant expansion of its utility, transforming it from a simple building block into a functional molecule that facilitates sustainable chemical transformations.

| Application Area | Description | Sustainability Aspect | Future Research Direction |

|---|---|---|---|

| Biodegradable Polymers | Serves as a monomer for synthesizing poly(β-amino ester)s (PBAEs). nih.gov | Creates materials that degrade into likely non-toxic small molecules, reducing plastic waste. researchgate.net | Tailoring polymer properties for advanced drug delivery and tissue engineering. |

| Organocatalyst Development | The β-amino ester scaffold could be modified to create novel catalysts. mdpi.com | Replaces potentially toxic and expensive heavy metal catalysts in synthesis. | Designing and synthesizing derivatives to catalyze key asymmetric reactions. |

| Building Block from Bio-feedstock | The core β-alanine structure can be produced via enzymatic routes from renewable sources. acs.org | Reduces reliance on petrochemical feedstocks for chemical synthesis. | Integrating biocatalytic synthesis of the β-alanine precursor with sustainable esterification and amination. |

Q & A

Q. How can researchers ethically address unexpected biological activity (e.g., cytotoxicity) in preliminary studies?

- Methodological Answer : Conduct dose-ranging studies to establish IC₅₀ values. Compare results with structurally similar compounds to identify structure-activity relationships (SAR). Collaborate with institutional review boards (IRBs) for in vivo studies, and disclose findings transparently in publications, even if negative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.